molecular formula C17H14ClFN4O B2673198 N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-14-2

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2673198
CAS RN: 866872-14-2
M. Wt: 344.77
InChI Key: MCHKPAVJXFQXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O and its molecular weight is 344.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of triazole derivatives, including compounds structurally similar to N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, involves various chemical reactions that yield compounds with potential biological activities. For example, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties showcases the innovative approaches to creating novel compounds for further biological evaluations (Basoğlu et al., 2013). Additionally, catalyst- and solvent-free synthesis methods have been developed for efficient and environmentally friendly production of related triazole compounds, demonstrating advancements in synthetic chemistry practices (Moreno-Fuquen et al., 2019).

Biological Activities

Research on triazole derivatives extends into their biological applications, particularly in the context of antimicrobial and anticancer activities. For instance, the synthesis and evaluation of new thiourea derivatives have shown significant antimicrobial properties, highlighting the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). Similarly, studies on enaminones as building blocks for substituted pyrazoles have identified compounds with notable antitumor and antimicrobial activities, suggesting their usefulness in creating new therapeutic options (Riyadh, 2011).

Structural Analysis and Theoretical Studies

The structural characterization and theoretical analysis of triazole derivatives are crucial for understanding their potential interactions and mechanisms of action. Research involving crystal structure determination and DFT calculations offers insights into the molecular conformations and electronic properties of these compounds, facilitating the design of more effective and targeted molecules (Saleem et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-10-3-6-13(9-15(10)18)20-17(24)16-11(2)23(22-21-16)14-7-4-12(19)5-8-14/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHKPAVJXFQXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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